molecular formula C48H82NO8P B584080 [(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 99265-02-8

[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B584080
CAS No.: 99265-02-8
M. Wt: 832.157
InChI Key: NDBRCNIXDRLLSE-GSUBHOBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a type of phosphatidylcholine, which is a class of glycerophospholipids. Phosphatidylcholines are essential components of cell membranes and play a crucial role in cellular signaling and metabolism. This specific compound contains a docosahexaenoic acid (22:6) and an oleic acid (18:1) moiety, both of which are unsaturated fatty acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with docosahexaenoic acid and oleic acid. The reaction is usually carried out under mild conditions to prevent the oxidation of the unsaturated fatty acids. Common reagents include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) as catalysts.

Industrial Production Methods

Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. Lipases are commonly used to catalyze the esterification process, allowing for the selective incorporation of the fatty acids into the glycerophosphocholine backbone.

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: undergoes various chemical reactions, including:

    Oxidation: The unsaturated fatty acids can be oxidized, leading to the formation of hydroperoxides and other oxidative products.

    Hydrolysis: The ester bonds can be hydrolyzed by phospholipases, resulting in the release of free fatty acids and glycerophosphocholine.

    Substitution: The phosphorylcholine group can be substituted with other polar head groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.

    Hydrolysis: Phospholipases such as phospholipase A2 are used to catalyze the hydrolysis of the ester bonds.

    Substitution: Reagents like alkylating agents can be used to substitute the phosphorylcholine group.

Major Products

    Oxidation: Hydroperoxides and aldehydes.

    Hydrolysis: Free fatty acids and glycerophosphocholine.

    Substitution: Modified phospholipids with different polar head groups.

Scientific Research Applications

[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying lipid oxidation and membrane dynamics.

    Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases due to the presence of docosahexaenoic acid, which is known for its neuroprotective properties.

    Industry: Utilized in the formulation of liposomal drug delivery systems and as an emulsifier in food and cosmetic products.

Mechanism of Action

The mechanism of action of [(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The docosahexaenoic acid moiety is particularly important for maintaining the structural integrity of neuronal membranes and modulating signal transduction pathways. The compound also interacts with various membrane proteins, affecting their function and activity.

Comparison with Similar Compounds

[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: can be compared with other phosphatidylcholines containing different fatty acid moieties:

    PC(160/181(9Z)): Contains a palmitic acid (16:0) and an oleic acid (18:1) moiety. It is more saturated and less prone to oxidation compared to .

    PC(180/226(4Z,7Z,10Z,13Z,16Z,19Z)): Contains a stearic acid (18:0) and a docosahexaenoic acid (22:6) moiety. It has similar properties but differs in the degree of saturation of the fatty acids.

    PC(226(4Z,7Z,10Z,13Z,16Z,19Z)/226(4Z,7Z,10Z,13Z,16Z,19Z)): Contains two docosahexaenoic acid moieties, making it highly unsaturated and more susceptible to oxidation.

Properties

IUPAC Name

[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20-22,24-26,28,30,34,36,46H,6-7,9,11-13,15,17-19,23,27,29,31-33,35,37-45H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,26-21-,30-28-,36-34-/t46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBRCNIXDRLLSE-GSUBHOBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

832.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008729
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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